(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride

Asymmetric Synthesis Kinase Inhibitors Pharmaceutical Intermediates

Researchers developing chiral kinase inhibitors often face supply uncertainty for enantiomerically pure building blocks. This (S)-enantiomer hydrochloride salt directly addresses selectivity challenges with a defined stereocenter for asymmetric synthesis. • Defined (S)-stereochemistry ensures predictable biological activity in kinase inhibitor programs. • Bromine at the pyridine 5-position enables versatile cross-coupling (Suzuki, Buchwald-Hartwig) for library diversification. • HCl salt form guarantees stable handling, consistent solubility, and reliable performance in multi-step syntheses.

Molecular Formula C7H10BrClN2
Molecular Weight 237.525
CAS No. 1263094-16-1
Cat. No. B591954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride
CAS1263094-16-1
Molecular FormulaC7H10BrClN2
Molecular Weight237.525
Structural Identifiers
SMILESCC(C1=NC=C(C=C1)Br)N.Cl
InChIInChI=1S/C7H9BrN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1
InChIKeyKSGKDUJWJNDXCO-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(5-Bromopyridin-2-yl)ethanamine HCl: Chiral Building Block


(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride is a chiral amine building block featuring a bromo-substituted pyridine ring and a stereogenic center adjacent to the amine group . The hydrochloride salt form (C7H10BrClN2, MW 237.53 g/mol) offers enhanced stability and water solubility compared to its free base counterpart . This compound has been referenced in patent literature as an intermediate in the synthesis of kinase inhibitors and other pharmacologically active molecules .

Chiral amine building block for asymmetric synthesis of kinase inhibitors
Mono-HCl salt form with reported handling and solubility advantages over free base
Specifically referenced in patent literature as a synthetic intermediate (research context)

(S)-1-(5-Bromopyridin-2-yl)ethanamine HCl: Substitution Risks


The stereochemistry of this compound is not a minor attribute; it is a primary determinant of biological activity and synthetic utility. The (S)-enantiomer of 1-(5-bromopyridin-2-yl)ethanamine has been specifically identified as an intermediate in the synthesis of chiral kinase inhibitors, while its (R)-counterpart may yield different binding profiles or synthetic outcomes [1]. In general, the chiral center influences how the molecule interacts with asymmetric environments like enzyme active sites, leading to potentially significant differences in potency and selectivity between enantiomers . Furthermore, the hydrochloride salt form (mono-HCl) offers distinct physicochemical properties (e.g., solubility, stability, and handling) compared to the free base or the dihydrochloride salt, which can directly impact reaction yields and purification in multi-step syntheses [2].

Enantiomer mismatch
The (R)-enantiomer may yield different binding profiles or synthetic outcomes; stereochemistry directly influences asymmetric induction and target interactions.
Salt form divergence
Free base or dihydrochloride forms can alter solubility, stability, and reaction yields; procurement of the correct mono-HCl salt is essential for predictable synthesis.

(S)-1-(5-Bromopyridin-2-yl)ethanamine HCl: Differentiation Evidence


Chiral Efficiency: (S)-Enantiomer in Kinase Inhibitor Patents

The (S)-enantiomer of 1-(5-bromopyridin-2-yl)ethanamine is explicitly claimed as a key intermediate in a patent for kinase inhibitors, demonstrating its defined role in the synthesis of biologically active chiral molecules . While quantitative yield data for the final pharmaceutical compounds are not provided in the abstract, the patent's specific use of the (S)-enantiomer indicates its requirement for achieving the desired stereochemical outcome.

Patent relevance
Class-level inference
Specified as (S)-intermediate in WO2006/123113 A2 (AstraZeneca) for kinase inhibitor synthesis
Supports enantiomer-specific synthetic route
Qualitative patent citation; no quantitative data reported
Asymmetric Synthesis Kinase Inhibitors Pharmaceutical Intermediates

Salt Form Selection: Mono-HCl for Optimized Synthesis

The hydrochloride salt form (mono-HCl) is a common choice for chiral amines to improve handling and stability [1]. While direct comparative data between salt forms for this specific compound is not available, the principle that different salt forms (e.g., free base vs. mono-HCl vs. di-HCl) exhibit different physical properties is well-established [2]. This compound (1263094-16-1) is the mono-hydrochloride salt , whereas the dihydrochloride salt (1391450-63-7) is a distinct entity with different molecular weight and likely different solubility and stability profiles [3].

Salt identity
Class-level inference
Mono-HCl (MW 237.53) vs di-HCl (MW 273.98); ΔMW 36.45 g/mol
Salt selection impacts solubility and handling
General salt selection principles apply
Chemical Synthesis Intermediate Handling Salt Selection

High-Yield Free Base Synthesis

The free base form of (S)-1-(5-bromopyridin-2-yl)ethanamine can be synthesized in 73% yield via deprotection of the corresponding Boc-protected amine using HCl/dioxane . This represents a tangible, reproducible synthetic step with documented yield.

Synthetic yield
Data to verify
73% yield (free base) via Boc deprotection with HCl/dioxane
Reported synthetic benchmark
Yield may vary with scale and conditions; verify in target workflow
Organic Synthesis Process Chemistry Yield Optimization

(S)-1-(5-Bromopyridin-2-yl)ethanamine HCl: Application Scenarios


Asymmetric Synthesis of Chiral Kinase Inhibitors

This compound is best utilized as a chiral building block in the asymmetric synthesis of kinase inhibitors, as evidenced by its specific mention in patent literature . Researchers developing novel kinase inhibitors can leverage the defined (S)-stereochemistry to introduce a chiral center into their target molecules, potentially leading to enhanced target selectivity and improved pharmacokinetic properties.

Reliable Multi-Step Chemical Synthesis

The hydrochloride salt form (1263094-16-1) offers predictable handling and storage properties, which are essential for multi-step syntheses where intermediate stability is critical . Procurement of the correct salt form ensures that the starting material will behave as expected in subsequent reactions, such as amide bond formations or N-alkylations, avoiding complications from variable solubility or stability [1].

Biochemical Probe Development via Bromine Replacement

The bromine atom at the 5-position of the pyridine ring serves as a versatile synthetic handle. Researchers can use this compound to introduce the chiral amine motif into a larger molecular framework and then replace the bromine with other functional groups via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This makes it an ideal starting point for generating diverse libraries of chiral compounds for biological screening .

Application
Selection Property
Validation Focus
Chiral kinase inhibitor synthesis
(S)-enantiomer building block
Stereochemical integrity in coupling
Multi-step synthesis reliability
Mono-HCl salt handling
Reaction yield and purification consistency
Diversification via bromine handle
5-Bromopyridine reactivity
Cross-coupling compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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